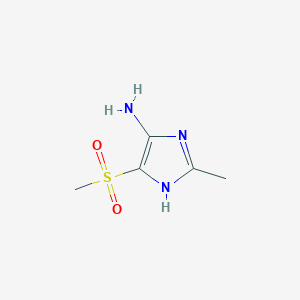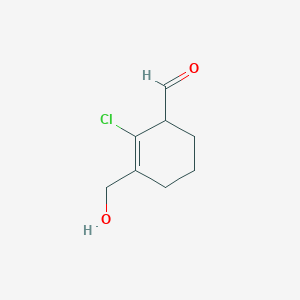
2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde is an organic compound with the molecular formula C8H9ClO2. It is a derivative of cyclohexene and contains both a chloro and a hydroxymethyl group. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds [2][2].
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde typically involves multiple steps:
Chlorination: The starting material, cyclohexene, is chlorinated to introduce the chloro group.
Hydroxymethylation: The chlorinated cyclohexene is then subjected to hydroxymethylation, which introduces the hydroxymethyl group.
Formylation: Finally, the compound undergoes formylation to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 2-Chloro-3-(carboxymethyl)cyclohex-2-enecarbaldehyde.
Reduction: 2-Chloro-3-(hydroxymethyl)cyclohex-2-enemethanol.
Substitution: 2-Amino-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde.
Aplicaciones Científicas De Investigación
2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and materials[][2].
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde involves its interaction with various molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the hydroxymethyl and aldehyde groups can undergo oxidation and reduction reactions. These chemical transformations enable the compound to modify other molecules and exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde: Similar structure but with a hydroxymethylene group instead of hydroxymethyl.
2-Chloro-3-(hydroxymethyl)cyclohex-1-enecarbaldehyde: Similar structure but with the aldehyde group at a different position.
Uniqueness
2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and pharmaceutical production .
Propiedades
Fórmula molecular |
C8H11ClO2 |
|---|---|
Peso molecular |
174.62 g/mol |
Nombre IUPAC |
2-chloro-3-(hydroxymethyl)cyclohex-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H11ClO2/c9-8-6(4-10)2-1-3-7(8)5-11/h4,6,11H,1-3,5H2 |
Clave InChI |
VOSRJWMWEYVFKB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=C(C1)CO)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate](/img/structure/B12821477.png)

![4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12821495.png)

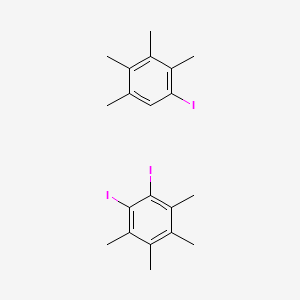
![6-Amino-4-(benzyloxy)-2h-[1,3'-bipyridin]-2-one](/img/structure/B12821512.png)

![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide](/img/structure/B12821525.png)
![ethyl (1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]cyclopropane-1-carboxylate](/img/structure/B12821531.png)
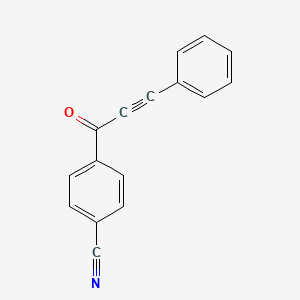
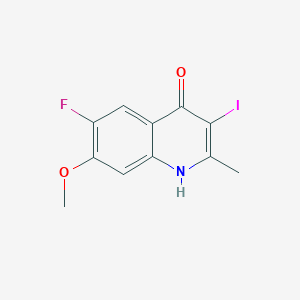
![[2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B12821551.png)

